molecular formula C8H12N2O B3062339 N-methyl-2-(pyridin-3-yloxy)ethanamine CAS No. 228272-00-2

N-methyl-2-(pyridin-3-yloxy)ethanamine

Cat. No.: B3062339
CAS No.: 228272-00-2
M. Wt: 152.19 g/mol
InChI Key: HKLZABNBARUZMN-UHFFFAOYSA-N
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Description

N-methyl-2-(pyridin-3-yloxy)ethanamine is an organic compound with the molecular formula C8H12N2O. It is a derivative of ethanamine, where the hydrogen atoms are replaced by a methyl group and a pyridin-3-yloxy group.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-3-yloxy)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(pyridin-3-yloxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(pyridin-3-yloxy)ethanamine is unique due to the position of the pyridin-3-yloxy group, which can influence its binding affinity and specificity for certain molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs .

Properties

CAS No.

228272-00-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-methyl-2-pyridin-3-yloxyethanamine

InChI

InChI=1S/C8H12N2O/c1-9-5-6-11-8-3-2-4-10-7-8/h2-4,7,9H,5-6H2,1H3

InChI Key

HKLZABNBARUZMN-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-chloro-1-(3-pyridyloxy)ethane (2.17 g, 13.8 mmol) was dissolved in methanol (25 mL) and added to a 40 wt % aqueous solution of methylamine (50 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 4 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (25 mL) was added to the residue. The pH was adjusted to 1 with 10% HCl solution and impurities were extracted with chloroform (2×50 mL). The pH of the aqueous phase was raised to 6 with 10% NaOH solution and other impurities were extracted with ether (3×25 mL). The aqueous layer was basified to pH 10 with 10% NaOH solution and extracted with chloroform (4×50 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 0.253 g (12.0%) of an oil.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
12%

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